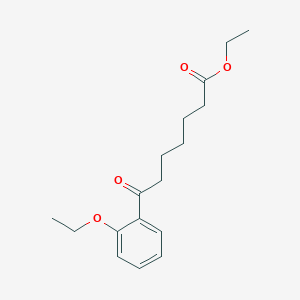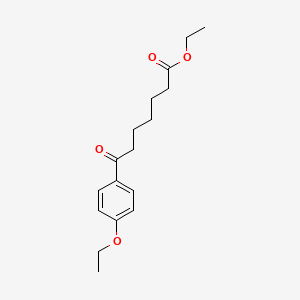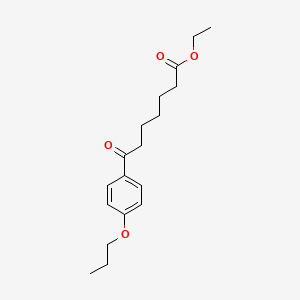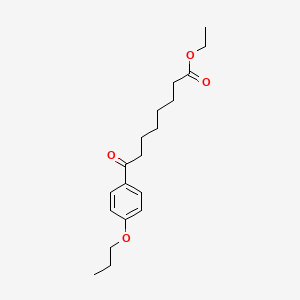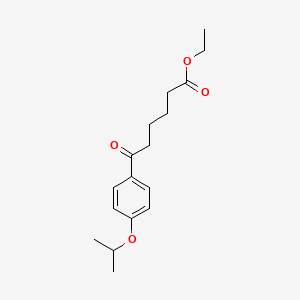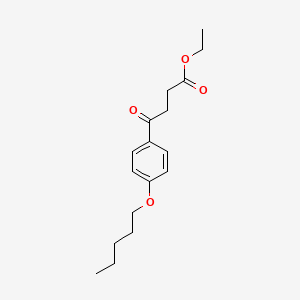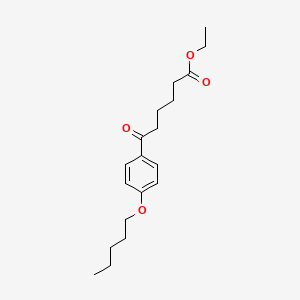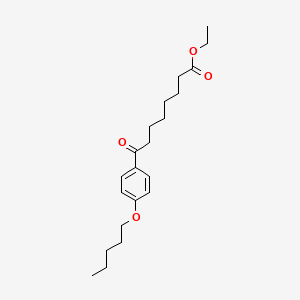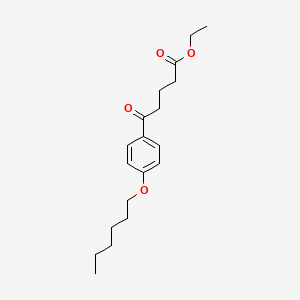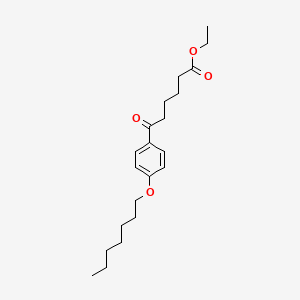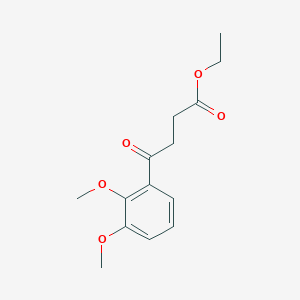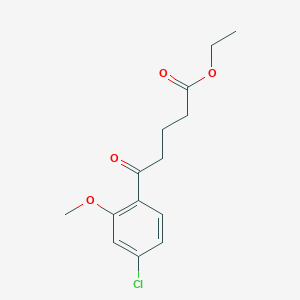
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzoic acid, which is a common structure in many organic compounds. It contains a benzene ring (phenyl group) with a chloro and methoxy substituents, and an ester functional group .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution, where the benzene ring is substituted with different groups . The exact method would depend on the specific groups involved and their positions on the benzene ring.Molecular Structure Analysis
The molecular structure of similar compounds typically consists of a benzene ring with various substituents. The positions and types of these substituents can greatly affect the properties of the compound .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific substituents and conditions. Common reactions could include further substitutions on the benzene ring or reactions involving the ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. Factors that can affect these properties include the specific substituents on the benzene ring and the presence of functional groups like the ester .Scientific Research Applications
Chemical Synthesis and Derivatives
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate is involved in various chemical synthesis processes. For example, it is used in the preparation of methoxychlor derivatives, such as 1-chloro-2,2-bis(p-methoxyphenyl)ethylene, which is important in studying microbial degradation of methoxychlor (Baarschers & Vukmanich, 1986). Similarly, it is used in the synthesis of different oxadiazole derivatives with potential analgesic and anti-inflammatory activities (Dewangan et al., 2015).
Molecular Docking Studies
This compound also plays a role in molecular docking studies, particularly in the context of cancer research. For instance, benzimidazole derivatives bearing a similar molecular structure have been studied for their potential as EGFR inhibitors, an important target in cancer therapy (Karayel, 2021).
Crystal Structure Analysis
Research into the crystal structure of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, provides insights into molecular interactions and stability, which are crucial for drug design and material science applications (Yeong et al., 2018).
Tandem Oxidation and Intramolecular Reactions
The compound is involved in tandem Wessely oxidation and intramolecular Diels–Alder reactions, crucial for synthesizing complex organic compounds like coronafacic acid (Yates et al., 1993).
Schiff Base Formation
In the formation of Schiff bases, compounds like 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol, derived from similar structures, are studied for their planar configuration and potential applications in material science and pharmaceuticals (Yaeghoobi et al., 2009).
Ketene Formation in Drug Synthesis
The compound is also relevant in the synthesis of drugs like laquinimod, where understanding the mechanism of ketene formation is vital for optimizing production processes (Jansson et al., 2006).
Antimicrobial and Antioxidant Studies
Derivatives like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and screened for their antimicrobial and antioxidant activities, showing significant potential in these areas (Raghavendra et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO4/c1-3-19-14(17)6-4-5-12(16)11-8-7-10(15)9-13(11)18-2/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYOEHPPBSLBPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

